molecular formula C12H21ClN2O3 B15341701 [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride CAS No. 16603-11-5

[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride

Cat. No.: B15341701
CAS No.: 16603-11-5
M. Wt: 276.76 g/mol
InChI Key: LKXWQTXXGQGENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride is a chemical compound with the molecular formula C12H20ClNO3 It is known for its unique structure, which includes a trimethoxyphenyl group attached to a propan-2-ylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable amine under acidic conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the formation of the chloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, such as Taq polymerase and telomerase, and trigger caspase activation through oxidative mechanisms. It also affects the phosphorylation of extracellular signal-regulated kinases (ERKs), which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 1-chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one
  • 6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)-3,4-dihydroisoquinoline

Uniqueness

Compared to similar compounds, [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its trimethoxyphenyl group provides electron-rich properties, enhancing its reactivity and potential biological activity .

Properties

CAS No.

16603-11-5

Molecular Formula

C12H21ClN2O3

Molecular Weight

276.76 g/mol

IUPAC Name

[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride

InChI

InChI=1S/C12H20N2O3.ClH/c1-8(14-13)5-9-6-10(15-2)12(17-4)11(7-9)16-3;/h6-8,14H,5,13H2,1-4H3;1H

InChI Key

LKXWQTXXGQGENW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)OC)N[NH3+].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.